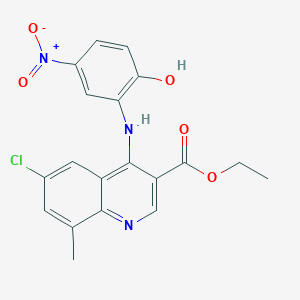![molecular formula C20H19ClN2O3 B7745752 Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7745752.png)
Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxyaniline with 6,8-dimethylquinoline-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxylic acid: Used as an intermediate in organic synthesis.
8-Hydroxyquinoline: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(5-chloro-2-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-20(25)15-10-22-18-12(3)7-11(2)8-14(18)19(15)23-16-9-13(21)5-6-17(16)24/h5-10,24H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWVFAJGFRUIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745671.png)
![Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745676.png)
![3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745681.png)
![3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745687.png)
![ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE](/img/structure/B7745704.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl 4-methoxybenzoate](/img/structure/B7745719.png)

![Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7745739.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B7745747.png)
![Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7745749.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7745760.png)
![Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7745762.png)

![Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]-8-methylquinoline-3-carboxylate](/img/structure/B7745780.png)
